molecular formula C11H12O2 B14896718 (E)-4-(Benzyloxy)but-2-enal

(E)-4-(Benzyloxy)but-2-enal

Cat. No.: B14896718
M. Wt: 176.21 g/mol
InChI Key: NBGHOPTZIQWHKY-SNAWJCMRSA-N
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Description

(E)-4-(Benzyloxy)but-2-enal is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-4-phenylmethoxybut-2-enal

InChI

InChI=1S/C11H12O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-8H,9-10H2/b5-4+

InChI Key

NBGHOPTZIQWHKY-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)COCC=CC=O

Origin of Product

United States

The Strategic Importance of α,β Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. mdpi.comnih.gov This arrangement of functional groups imparts a unique reactivity profile, making them exceptionally useful as "building blocks" in organic synthesis. mdpi.comnih.gov Their importance stems from the multiple reactive sites within the molecule, allowing for a variety of chemical transformations.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to nucleophilic attack. Furthermore, the conjugation of the double bond with the carbonyl group extends the electrophilicity to the β-carbon, enabling 1,4-conjugate additions. The α-hydrogens of these aldehydes are acidic and can be removed by a base to form enolates, which can then act as nucleophiles. ncert.nic.in This diverse reactivity allows for the formation of a wide array of carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex organic molecules. rsc.org

E 4 Benzyloxy but 2 Enal in the Construction of Complex Molecules

The strategic placement of a benzyloxy group in (E)-4-(Benzyloxy)but-2-enal provides a key advantage in multi-step syntheses. The benzyl (B1604629) group serves as a protecting group for the hydroxyl functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group can be selectively removed under specific conditions later in the synthetic sequence to reveal the free hydroxyl group for further functionalization.

This compound serves as a valuable precursor in the synthesis of various complex scaffolds. For instance, its derivatives can be employed in cycloaddition reactions, such as the Diels-Alder reaction, to construct polycyclic systems. researchgate.net The aldehyde functionality can be readily converted into other functional groups, such as alcohols, carboxylic acids, or amines, further expanding its synthetic utility.

One notable application is in the synthesis of chalcone (B49325) analogs. Chalcones are characterized by an α,β-enone motif and are prepared through an aldol (B89426) condensation. researchgate.net For example, derivatives of This compound can be reacted with various acetophenones or heteroaryl methyl ketones to produce a diverse range of benzyloxy-substituted chalcones. researchgate.net

Reactivity Principles of the But 2 Enal Scaffold

Established Chemical Synthesis Pathways

Wittig Olefination-Based Approaches for Benzyloxy-Substituted Aldehydes

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes and ketones, offering a reliable method for carbon-carbon bond formation with good control over the location of the resulting double bond. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this approach typically involves the reaction of a phosphorus ylide with a benzyloxy-substituted aldehyde.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O bond being the driving force for the reaction. organic-chemistry.org

For the synthesis of this compound, a common precursor is benzyloxyacetaldehyde. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z)-isomer, is highly dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides, which contain an electron-withdrawing group on the carbanionic carbon, generally lead to the preferential formation of the (E)-alkene. organic-chemistry.org Conversely, non-stabilized ylides tend to produce the (Z)-alkene as the major product. organic-chemistry.org To achieve the desired (E)-configuration in 4-(benzyloxy)but-2-enal, a stabilized phosphorus ylide is therefore the reagent of choice.

The preparation of the necessary phosphorus ylide, or Wittig reagent, is typically achieved by treating a phosphonium (B103445) salt with a strong base. udel.edu The phosphonium salt itself is synthesized via the reaction of triphenylphosphine (B44618) with an appropriate alkyl halide. masterorganicchemistry.com

Oxidation-Bromination Sequences Leading to the Conjugated System

An alternative strategy for the construction of the α,β-unsaturated aldehyde system in this compound involves a sequence of oxidation and bromination reactions. This approach often starts from a benzylic precursor, taking advantage of the unique reactivity of the carbon atom adjacent to an aromatic ring. masterorganicchemistry.com

Benzylic oxidation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. masterorganicchemistry.com This step can convert a benzylic methyl group into a carboxylic acid or a benzylic methylene (B1212753) group into a ketone. masterorganicchemistry.com For the synthesis of an aldehyde, milder or more controlled oxidation methods would be necessary to avoid over-oxidation.

Following an initial oxidation, a key step is the introduction of a bromine atom at the benzylic position, a reaction known as benzylic bromination. masterorganicchemistry.com This is often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator. The selectivity for the benzylic position is due to the resonance stabilization of the intermediate benzyl (B1604629) radical. masterorganicchemistry.com Subsequent elimination of hydrogen bromide from the brominated intermediate can then generate the desired conjugated double bond. The specific sequence and choice of reagents are critical to control the regioselectivity and stereoselectivity of the final product.

Multi-Step Conversions from Related Precursors

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from various precursors. These synthetic routes offer flexibility in terms of starting materials and allow for the strategic introduction of functional groups.

One common multi-step approach involves the modification of commercially available building blocks. For instance, a synthesis might begin with a four-carbon chain that already possesses some of the required functionality. Subsequent steps would then focus on introducing the benzyloxy group and creating the α,β-unsaturated aldehyde. This can involve protection-deprotection strategies, functional group interconversions, and olefination or oxidation/elimination reactions as described previously. youtube.comlibretexts.org

A documented synthesis of a related compound, (2Z)-4-(benzyloxy)but-2-enal oxime, highlights a two-step procedure involving substitution with O-(tert-butyldimethylsilyl)-N-tosylhydroxylamine followed by treatment with cesium fluoride. researchgate.net While this produces the oxime of the (Z)-isomer, it demonstrates the utility of multi-step sequences in constructing the core structure.

Furthermore, the synthesis of related benzyloxy-containing aldehydes, such as (−)-(S)-2-(benzyloxy)propanal, often starts from commercially available precursors like (S)-ethyl lactate. orgsyn.org The synthesis involves O-benzylation followed by reduction of the ester to the aldehyde. orgsyn.org This highlights the general strategy of building complexity from simpler, readily available chiral or achiral starting materials.

Development of Optimized and High-Yielding Protocols

Process Improvements for Enhanced Throughput and Selectivity

Recent advancements have also explored the use of trialkylphosphoranylides, which have been shown to provide high (E)-stereoselectivity in olefination reactions. mcmaster.ca A significant advantage of using these reagents is that the resulting trialkylphosphine oxide byproducts are often water-soluble, simplifying purification. mcmaster.ca

Flow chemistry represents a modern approach to enhance throughput and control over reaction conditions. syrris.jp By passing reagents through packed columns containing immobilized catalysts or reagents, multi-step sequences can be performed continuously, reducing manual handling and purification steps. syrris.jp This methodology has been successfully applied to the multi-step synthesis of natural products and could be adapted for the efficient production of this compound.

Strategies for Minimizing Undesired Byproducts and Isomers

A primary challenge in the synthesis of this compound is controlling the stereochemistry of the double bond to selectively obtain the (E)-isomer and minimize the formation of the (Z)-isomer. As mentioned, the choice of a stabilized Wittig reagent is a key strategy to favor the (E)-alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is another powerful tool for the stereoselective synthesis of (E)-alkenes. HWE reactions often provide excellent (E)-selectivity and the water-soluble phosphate (B84403) byproducts are easily removed, simplifying product purification.

In oxidation-based routes, controlling the extent of oxidation is crucial to prevent the formation of the corresponding carboxylic acid. The use of milder, more selective oxidizing agents is a common strategy to obtain the desired aldehyde without over-oxidation.

Stereocontrolled Approaches to Related Chiral Analogs

The synthesis of chiral analogs of this compound heavily relies on the ability to introduce stereocenters with high fidelity. This is often achieved through the enantioselective preparation of key intermediates, such as chiral γ-benzyloxy-β-hydroxy aldehydes, which can then be elaborated to the final α,β-unsaturated system.

One of the most powerful and widely utilized methods for establishing the stereochemistry at the β-position of these precursors is the Evans aldol (B89426) reaction. nih.govalfa-chemistry.comchem-station.com This methodology employs a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical course of an aldol reaction between an enolate and an aldehyde. nih.govalfa-chemistry.comchem-station.com The auxiliary is temporarily incorporated into the molecule and later removed, having imparted its chirality to the product.

A key precursor for chiral analogs of this compound is benzyloxyacetaldehyde. The stereoselective coupling of this aldehyde with a chiral N-acyloxazolidinone enolate provides a direct route to the desired β-hydroxy-γ-benzyloxy carbonyl system with a high degree of stereocontrol.

A specific example involves the asymmetric aldol addition of a chlorotitanium enolate of an N-acylthiazolidinethione to benzyloxyacetaldehyde. nih.gov This reaction proceeds with high yield and good diastereoselectivity, favoring the syn-aldol adduct. The syn diastereomer is the desired product for the synthesis of certain natural products and can be further transformed. For instance, the resulting aldol adduct can undergo a subsequent nucleophilic azidation followed by a Curtius rearrangement to furnish a chiral cyclic carbamate, which is a valuable synthetic intermediate. nih.gov

The reaction conditions and results of this stereocontrolled aldol reaction are summarized in the table below.

Table 1. Diastereoselective Aldol Reaction of a Chiral Enolate with Benzyloxyacetaldehyde
Enolate PrecursorAldehydeReaction ConditionsProductYield (%)Diastereomeric Ratio (syn:anti)Reference
N-propionylthiazolidinethioneBenzyloxyacetaldehyde1. TiCl4, (-)-sparteine, CH2Cl2, -78 °C 2. Benzyloxyacetaldehyde, -78 °C(4R,5S)-4-methyl-5-((R)-1-((S)-benzyloxy)-2-hydroxyethyl)-3-propionylthiazolidin-2-thione983:1 nih.gov

The diastereoselectivity of the Evans aldol reaction is rationalized by the formation of a rigid, chair-like six-membered transition state involving the metal enolate and the aldehyde. chem-station.comharvard.edu The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side and thus dictating the absolute stereochemistry of the newly formed stereocenters. chem-station.com By selecting the appropriate chiral auxiliary and reaction conditions, it is possible to selectively synthesize different stereoisomers of the aldol product. alfa-chemistry.com

Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to reveal the chiral β-hydroxy acid, which can then be reduced to the corresponding aldehyde, thus providing an enantiomerically enriched precursor for this compound or its derivatives.

Conjugate Additions to the α,β-Unsaturated Aldehyde System

The α,β-unsaturated aldehyde functionality in this compound provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4- or conjugate addition). The electronic nature of the conjugated system makes the β-carbon electrophilic, susceptible to attack by a variety of nucleophiles. libretexts.org The choice between these two pathways is influenced by factors such as the nature of the nucleophile, the catalyst employed, and the reaction conditions.

Organocatalytic Michael-Type Additions

Organocatalysis has emerged as a powerful tool for effecting asymmetric conjugate additions to α,β-unsaturated aldehydes. pageplace.de These reactions often utilize small chiral organic molecules, such as proline and its derivatives, to activate the substrate towards nucleophilic attack while controlling the stereochemical outcome. researchgate.net The general mechanism involves the formation of a transient iminium ion intermediate from the reaction of the aldehyde with a secondary amine catalyst. This activation lowers the LUMO of the electrophile, facilitating the Michael addition.

A notable application is the enantioselective conjugate addition of malonates to α,β-unsaturated aldehydes, which can be catalyzed by enzymes like 4-oxalocrotonate tautomerase (4-OT). rsc.org This biocatalytic approach has demonstrated high conversions and excellent enantioselectivities for a range of substrates. rsc.org Similarly, bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety and a tertiary amine, have been successfully employed for the Michael addition of malonates to sterically demanding enones, sometimes requiring high pressure to achieve high yields and enantiomeric excesses up to 95%. nih.govresearchgate.net

The enzyme 4-OT, particularly its F50A mutant, which has a key N-terminal proline residue, has been shown to catalyze the asymmetric Michael addition of nitromethane (B149229) to various α,β-unsaturated aldehydes. nih.govacs.org This reaction proceeds through an enzyme-bound iminium ion intermediate, yielding synthetically valuable γ-nitroaldehydes with high enantioselectivity. nih.govacs.org These products are important precursors for biologically active compounds like γ-aminobutyric acids (GABA). encyclopedia.pub

Catalyst TypeNucleophileKey FeaturesProduct TypeRef
4-Oxalocrotonate Tautomerase (4-OT)MalonatesBiocatalytic, high conversion, high enantioselectivity.Chiral γ-ketoesters rsc.org
4-OT (F50A mutant)NitromethaneBiocatalytic, forms iminium ion intermediate, high enantiocontrol.γ-Nitroaldehydes nih.govacs.org
Bifunctional Thiourea-AmineMalonatesEffective for sterically hindered substrates, may require high pressure.Adducts with quaternary stereocenters nih.govresearchgate.net
Proline & DerivativesAldehydes/KetonesForms enamine/iminium intermediates, classic organocatalytic approach.γ-Dicarbonyl compounds researchgate.net

Nucleophilic Additions to the β-Carbon

Beyond organocatalysis, classical nucleophiles, particularly organometallic reagents, can be directed to add to the β-carbon of α,β-unsaturated systems. The outcome (1,2- vs. 1,4-addition) is highly dependent on the reagent type. "Hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), typically favor 1,2-addition to the carbonyl carbon due to the rapid, irreversible nature of the attack under kinetic control. libretexts.org

In contrast, "soft" nucleophiles, like organocuprates (Gilman reagents, R₂CuLi), exhibit a strong preference for 1,4-conjugate addition. masterorganicchemistry.commasterorganicchemistry.comyoutube.com This selectivity arises because the initial 1,2-addition is often reversible, allowing the reaction to proceed under thermodynamic control to the more stable 1,4-adduct, which preserves the enolate intermediate. libretexts.org The reaction of an organocuprate with an α,β-unsaturated aldehyde like this compound would involve the attack of the alkyl group from the cuprate (B13416276) onto the β-carbon. This generates an enolate intermediate, which is then protonated upon workup to yield the saturated aldehyde product. libretexts.org This method is a powerful strategy for carbon-carbon bond formation at the β-position. masterorganicchemistry.com

Carbonyl Reactivity and Transformations

The aldehyde moiety in this compound is a key site of reactivity, participating in a wide range of transformations characteristic of carbonyl compounds. These include condensations, derivatizations, and formations of imine-type structures.

Aldehyde Condensations and Derivatizations

The aldehyde group readily undergoes condensation reactions to form new carbon-carbon bonds. A prominent example is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of the aldehyde with a stabilized phosphonate carbanion. wikipedia.orgalfa-chemistry.com This reaction is a highly reliable method for synthesizing alkenes, showing a strong preference for the formation of the (E)-isomer. wikipedia.orgnrochemistry.comorganic-chemistry.org The HWE reaction offers advantages over the classical Wittig reaction, such as the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate byproduct. alfa-chemistry.comorganic-chemistry.org The reaction proceeds by nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a dialkylphosphate to yield the alkene. wikipedia.org

Another fundamental transformation is the aldol condensation. masterorganicchemistry.comlibretexts.org In a crossed or mixed aldol reaction, the enolate of one carbonyl compound adds to the aldehyde group of another. masterorganicchemistry.com For instance, the Claisen-Schmidt condensation involves the reaction of an aldehyde (like this compound) with a ketone in the presence of a base to form an α,β-unsaturated ketone, a class of compounds known as chalcones. researchgate.netmagritek.com

Reaction NameReagent TypeKey FeaturesProduct TypeRef
Horner-Wadsworth-EmmonsStabilized phosphonate carbanionHigh (E)-selectivity for alkenes, water-soluble byproduct.(E)-Alkenes wikipedia.orgnrochemistry.com
Wittig ReactionPhosphonium ylideForms alkenes, stereoselectivity depends on ylide stability.Alkenes wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com
Claisen-Schmidt CondensationKetone enolateBase-catalyzed, forms α,β-unsaturated ketones.Chalcone (B49325) analogs researchgate.netmagritek.com

Reactions Involving Imine and Oxime Formation from the Aldehyde Moiety

The carbonyl group of this compound can react with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction is reversible, and the rate is often maximal at a mildly acidic pH (around 4-5), which is sufficient to protonate the carbonyl oxygen, increasing its electrophilicity, without excessively protonating the amine nucleophile. masterorganicchemistry.com

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org The formation of oximes is analogous to imine formation and is a common method for the derivatization of aldehydes and ketones. wikipedia.orgorganic-chemistry.org The resulting this compound oxime exists as a mixture of (E/Z)-isomers with respect to the C=N bond. An efficient synthesis of (2Z)-4-(benzyloxy)but-2-enal oxime has been reported, highlighting the preparative utility of this transformation. researchgate.net

ReagentProduct Functional GroupGeneral MechanismRef
Primary Amine (R-NH₂)Imine (C=N-R)Nucleophilic addition-elimination masterorganicchemistry.comlibretexts.org
Hydroxylamine (NH₂OH)Oxime (C=N-OH)Nucleophilic addition-elimination wikipedia.orgresearchgate.net

Cycloaddition Reactions of the Diene System

The conjugated π-system of α,β-unsaturated aldehydes like this compound makes them excellent dienophiles ("diene-loving") for the Diels-Alder reaction. ucalgary.calibretexts.org This powerful [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. ucalgary.calibretexts.org

In a normal-demand Diels-Alder reaction, the dienophile is rendered more reactive by the presence of electron-withdrawing groups. ucalgary.casigmaaldrich.com The aldehyde group in this compound serves this purpose, activating the alkene for reaction with an electron-rich diene. The reaction proceeds through a cyclic transition state, simultaneously forming two new sigma bonds and a new pi bond to create a substituted cyclohexene (B86901) ring. wikipedia.orgmasterorganicchemistry.com This provides a reliable and stereocontrolled method for constructing complex cyclic architectures. wikipedia.org The hetero-Diels-Alder reaction is a variant where either the diene or dienophile contains a heteroatom, leading to the synthesis of six-membered heterocycles. wikipedia.orgsigmaaldrich.com

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org In this context, this compound, with its electron-deficient α,β-unsaturated aldehyde moiety, serves as an excellent dienophile. The electron-withdrawing nature of the formyl group activates the double bond for reaction with various dienes. organic-chemistry.org

The general scheme for a Diels-Alder reaction involves the breaking of three pi bonds and the formation of two new sigma bonds and one new pi bond, resulting in a cyclohexene derivative. masterorganicchemistry.com The reaction is characterized by its concerted mechanism, where bond formation and breaking occur simultaneously through a cyclic transition state. msu.eduyoutube.com This concerted nature often leads to high stereospecificity. msu.edu

When an unsymmetrical diene reacts with an unsymmetrical dienophile like this compound, the possibility of forming regioisomers arises. masterorganicchemistry.com The regiochemical outcome is largely governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com Furthermore, in reactions involving cyclic dienes, the formation of endo and exo diastereomers is possible, with the endo product often being the kinetically favored one due to secondary orbital interactions. organic-chemistry.orgyoutube.com

A typical Diels-Alder reaction involving this compound can be represented as follows:

This compound + Diene → Cyclohexene adduct

The reaction conditions, including temperature and the potential use of Lewis acid catalysts, can influence the reaction rate and selectivity.

Electrophilic Transformations of the Alkene

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to a variety of important functional group transformations.

Enantioselective Epoxidation of the Double Bond

Epoxidation, the formation of an epoxide (a three-membered ring containing an oxygen atom) from an alkene, is a fundamental transformation in organic synthesis. The resulting epoxides are valuable intermediates that can be opened by various nucleophiles to generate a wide range of difunctionalized compounds.

The enantioselective epoxidation of α,β-unsaturated aldehydes like this compound allows for the creation of chiral epoxides with high enantiomeric purity. These chiral building blocks are of significant interest in the synthesis of complex, biologically active molecules. Various catalytic systems have been developed to achieve high enantioselectivity in such reactions.

While specific data on the enantioselective epoxidation of this compound is not detailed in the search results, the general principles of asymmetric epoxidation of similar α,β-unsaturated systems are well-established. These methods often employ chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the reaction.

Halogenation Reactions

The double bond of this compound can undergo halogenation, the addition of halogens (e.g., Br₂, Cl₂) across the double bond. This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the halide ion to give a dihalogenated product.

The regioselectivity and stereoselectivity of halogenation reactions can be influenced by the solvent and the specific halogenating agent used. For α,β-unsaturated aldehydes, the addition can sometimes be followed by subsequent reactions due to the presence of the aldehyde functionality.

The search results indicate the existence of related halogenated compounds, suggesting that halogenation of the parent aldehyde is a feasible transformation. chemsynthesis.com

Mechanistic Insights into Critical Reaction Pathways

Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes and for designing new synthetic methodologies.

Elucidation of Rate-Determining Steps and Intermediates

The study of reaction mechanisms involves identifying the sequence of elementary steps that lead from reactants to products, including the characterization of any transient intermediates and transition states.

In the context of the Diels-Alder reaction of this compound, the rate-determining step is typically the concerted formation of the new sigma bonds within the cyclic transition state. The energy of this transition state is influenced by the electronic and steric properties of both the diene and the dienophile.

The study of reactive intermediates is also key. For instance, in some reactions involving α,β-unsaturated aldehydes, intermediates like 4-hydroperoxy-2-nonenal (B23920) have been shown to be reactive species that can covalently modify proteins. nih.gov While not directly this compound, this highlights the potential for complex reactivity and the importance of identifying and understanding the role of intermediates in related systems.

Further mechanistic studies, potentially employing computational methods and kinetic experiments, would be necessary to fully elucidate the rate-determining steps and the nature of intermediates in the various transformations of this compound.

Reactivity Profiles and Mechanistic Investigations of this compound Transformations

Stereochemical Progression in Multi-Component Reactions

The stereochemical outcome of multi-component reactions (MCRs) involving this compound is a critical aspect of its synthetic utility, allowing for the rapid construction of complex molecular architectures with defined three-dimensional arrangements. The Passerini reaction, a three-component condensation between an aldehyde, a carboxylic acid, and an isocyanide, serves as a prime example for investigating the stereochemical progression when employing this unsaturated aldehyde.

Research into the catalytic, asymmetric Passerini reaction has provided significant insights into the stereochemical control achievable with this compound. The use of chiral Lewis acid catalysts, particularly tridentate pybox-Cu(II) complexes, has been shown to induce high levels of enantioselectivity in the formation of α-acyloxy-carboxamides derived from this aldehyde.

In a key study, the Passerini reaction of this compound with various isocyanides and carboxylic acids was investigated in the presence of a chiral copper(II) catalyst. The reaction's stereochemical course is profoundly influenced by the nature of the reactants and the catalyst system employed. The benzyloxy group at the 4-position of the aldehyde is capable of bidentate coordination to the chiral Lewis acid catalyst, a crucial interaction for achieving high levels of stereocontrol. This chelation creates a rigid transition state, allowing for effective facial discrimination of the aldehyde upon nucleophilic attack by the isocyanide.

The results demonstrate that excellent yields and high enantiomeric excesses can be obtained. For instance, the reaction of this compound with chloroacetic acid and tert-butyl isocyanide, catalyzed by a specific Cu(II)-pybox complex, proceeds with high efficiency and stereoselectivity. The choice of the isocyanide component also plays a role in the stereochemical outcome, with both aliphatic and aromatic isocyanides proving to be suitable partners in this transformation.

The detailed findings from these investigations are summarized in the following tables, illustrating the yields and stereoselectivities achieved under optimized reaction conditions.

Table 1: Catalytic Asymmetric Passerini Reaction of this compound with Various Isocyanides

EntryIsocyanideCarboxylic AcidCatalyst Loading (mol%)Yield (%)ee (%)
1tert-Butyl isocyanideChloroacetic Acid209596
21-Adamantyl isocyanideChloroacetic Acid209295
3Benzyl isocyanideChloroacetic Acid208894

Reaction Conditions: this compound (1.0 equiv), isocyanide (1.1 equiv), carboxylic acid (1.1 equiv), Cu(II)-pybox catalyst in CH₂Cl₂ at -20 °C for 24 h.

Table 2: Influence of Carboxylic Acid on the Stereochemical Outcome

EntryIsocyanideCarboxylic AcidCatalyst Loading (mol%)Yield (%)ee (%)
1tert-Butyl isocyanideAcetic Acid208588
2tert-Butyl isocyanidePivalic Acid208285
3tert-Butyl isocyanideBenzoic Acid209092

Reaction Conditions: this compound (1.0 equiv), isocyanide (1.1 equiv), carboxylic acid (1.1 equiv), Cu(II)-pybox catalyst in CH₂Cl₂ at -20 °C for 24 h.

The data clearly indicate that chloroacetic acid provides superior results in terms of both yield and enantioselectivity, which can be attributed to its electronic properties and its role in the catalytic cycle. The consistent high levels of enantiomeric excess across different isocyanides and carboxylic acids underscore the robustness of the chiral catalyst system in controlling the stereochemical progression of the Passerini reaction with this compound. This predictable stereochemical outcome is of high value for the application of this aldehyde in diversity-oriented synthesis and the construction of complex, biologically relevant molecules.

Applications of E 4 Benzyloxy but 2 Enal As a Key Intermediate in Complex Synthesis

Building Block for Chiral Nonracemic Compounds

The aldehyde and alkene functionalities within (E)-4-(Benzyloxy)but-2-enal serve as handles for introducing new stereocenters with high levels of control. This capability is fundamental to its role in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

Enabling Enantioselective Routes to Advanced Intermediates

This compound is a key substrate for establishing chirality in acyclic systems, which can then be elaborated into more advanced intermediates. A significant strategy involves the stereoselective addition of nucleophiles to the aldehyde group. The existing double bond and the bulky benzyloxy group influence the facial selectivity of the approaching nucleophile, allowing for the creation of new chiral centers with predictable stereochemistry.

Table 1: Diastereoselective Addition to this compound

Nucleophile (Dithiane Derivative)Product (Functionalized Diene)Key Outcome
Lithiated 2-trimethylsilyl-1,3-dithiane(2E,4E)-6-(Benzyloxy)-4-(2-(trimethylsilyl)-1,3-dithian-2-yl)hexa-2,4-dien-1-olCreation of two adjacent stereocenters with high diastereoselectivity.
Lithiated 2-phenyl-1,3-dithiane(2E,4E)-6-(Benzyloxy)-4-(2-phenyl-1,3-dithian-2-yl)hexa-2,4-dien-1-olIntroduction of an aryl group and formation of a chiral alcohol.

These advanced intermediates, synthesized enantioselectively, are crucial building blocks for molecules with specific biological activities where stereochemistry is critical for function.

Construction of Architecturally Complex Molecular Scaffolds

Beyond creating single chiral centers, this compound facilitates the assembly of intricate molecular frameworks. The functionalized dienes produced from the addition reactions described above are primed for subsequent cyclization reactions, such as the Diels-Alder reaction, to build complex polycyclic systems.

A notable example is its application in the synthesis of the "bottom-half" of Hexacyclinic Acid. The diene synthesized from this compound undergoes an intramolecular Diels-Alder reaction, a powerful C-C bond-forming reaction that constructs multiple rings and stereocenters in a single step. The specific geometry and functionalization of the diene, originating from the butenal starting material, directly control the stereochemical outcome of the cyclization, enabling the construction of the architecturally complex carbocyclic core of the target molecule. This demonstrates how the simple four-carbon backbone of the butenal is elaborated into a sophisticated and densely functionalized molecular scaffold.

Precursor in Total Synthesis of Natural Products

The structural features of this compound make it an ideal starting point for synthesizing fragments of larger, biologically active natural products. Its application spans various classes of compounds, from macrolides to alkaloids and potential oxetane-containing structures.

Integration into Epothilone (B1246373) Fragment Syntheses

The epothilones are a class of potent anticancer agents that function by stabilizing microtubules. dtic.milnih.gov Their complex structure has made them a prominent target for total synthesis. This compound has been successfully employed in the synthesis of epothilone B.

In a total synthesis of epothilone B, this compound serves as the precursor for the C1-C8 fragment of the molecule. The synthesis begins with a catalytic asymmetric allylation of the aldehyde, which establishes the C3 stereocenter. The resulting homoallylic alcohol is then carried through a series of transformations, including ozonolysis and Wittig-type reactions, to build out the carbon chain and install the required functional groups, ultimately yielding the complete C1-C8 aldehyde fragment ready for coupling with the rest of the molecule.

Table 2: Synthesis of the C1-C8 Fragment of Epothilone B

Starting MaterialKey TransformationIntermediate/ProductPurpose
This compoundCatalytic Asymmetric AllylationChiral homoallylic alcoholSets the critical C3 stereocenter.
Chiral homoallylic alcoholOzonolysis of terminal alkeneAldehyde intermediateCleaves the double bond to allow for chain extension.
Aldehyde intermediateWittig ReactionC1-C8 fragmentCompletes the carbon backbone of the C1-C8 segment.

This strategic use of this compound highlights its value in fragment-based approaches to complex natural product synthesis.

Role in Alkaloid Synthesis, including Indolizidine and Quinolizidine (B1214090) Derivatives

Indolizidine and quinolizidine alkaloids are bicyclic nitrogen-containing compounds found in various plants and animals, many of which exhibit significant biological activity. dtic.milchemrxiv.orgthermofisher.comnih.govuni-halle.denih.gov The synthesis of the quinolizidine alkaloid (–)-lasubine I provides a clear example of the utility of this compound. nih.gov

In this synthesis, the butenal is first converted into a chiral acrylate (B77674) derivative. The key step involves a conjugate Michael addition of a nitronate to this chiral α,β-unsaturated ester. masterorganicchemistry.com This reaction constructs the backbone of the alkaloid and sets a crucial stereocenter. The resulting adduct is then elaborated through a series of steps, including reduction of the nitro group and intramolecular cyclization, to form the characteristic quinolizidine ring system of (–)-lasubine I. This approach effectively translates the simple structure of the starting butenal into a complex bicyclic alkaloid.

Table 3: Key Steps in the Synthesis of (–)-Lasubine I

Precursor from this compoundKey ReactionResulting StructureSignificance
Chiral acrylate derivativeConjugate Michael AdditionAcyclic precursor with new stereocenterForms the core carbon skeleton of the alkaloid.
Acyclic precursorReductive amination & CyclizationBicyclic quinolizidine coreForms the final heterocyclic ring system.

Formation of Oxetane-Containing Backbones

Oxetanes are four-membered ether rings that are of growing interest in medicinal chemistry and are found in several natural products, most famously in the anticancer drug Paclitaxel (Taxol). magtech.com.cnacs.org The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a primary method for synthesizing oxetane (B1205548) rings. nih.govbeilstein-journals.orgwikipedia.org

As an α,β-unsaturated aldehyde, this compound possesses both the carbonyl and alkene functionalities required for a Paternò-Büchi reaction. nih.govorganic-chemistry.org In principle, under photochemical conditions (irradiation with UV light), the excited state of the aldehyde carbonyl could add across the double bond of another alkene molecule (intermolecularly) or even the double bond of another molecule of itself to form an oxetane-containing backbone. wikipedia.orgcambridgescholars.com This reaction would provide a direct route to highly functionalized oxetane structures, which are valuable scaffolds for drug discovery. magtech.com.cn While specific examples of this transformation with this compound are not extensively documented, the established mechanism of the Paternò-Büchi reaction provides a clear synthetic pathway for its potential use in constructing these strained heterocyclic systems. thermofisher.comcambridgescholars.com

Intermediate in the Assembly of Heterocyclic Systems

The strategic placement of functional groups in this compound allows it to be a precursor for a variety of heterocyclic compounds, particularly those containing nitrogen. Through carefully designed reaction sequences, the carbon backbone of this aldehyde can be elaborated and cyclized to form stable and synthetically useful ring systems.

A notable application of α,β-unsaturated aldehydes, including by extension this compound, is in the enantioselective synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones. nih.gov Research has demonstrated a robust protocol that begins with the conversion of an α,β-unsaturated aldehyde into a β-hydroxyaminoaldehyde. nih.govnih.gov This transformation is typically achieved via an enantioselective organocatalytic 1,4-addition of a protected hydroxylamine (B1172632) derivative. nih.gov

The resulting β-hydroxyaminoaldehyde, which would carry the benzyloxyethyl side chain if derived from this compound, undergoes an addition of an alkyne to the aldehyde group. Subsequent oxidation of the newly formed alcohol furnishes a β-aminoynone intermediate. nih.gov A critical step in the sequence is the removal of a protecting group (e.g., a silyl (B83357) group) from the hydroxylamine nitrogen, which triggers a spontaneous 7-endo-dig cyclization to furnish the previously unknown 3,4-dihydro-1,2-oxazepin-5(2H)-one ring system. nih.gov This method provides access to a class of seven-membered heterocycles that are otherwise challenging to synthesize. acs.org

Table 1: Key Steps in the Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones

Step Reaction Intermediate/Product Key Features
1 Organocatalytic 1,4-addition β-Hydroxyaminoaldehyde Establishes stereochemistry. nih.gov
2 Alkyne Addition & Oxidation N-Protected β-aminoynone Elongates the carbon chain. nih.gov

The synthetic utility of the 3,4-dihydro-1,2-oxazepin-5(2H)-ones derived from aldehydes like this compound is further highlighted by their ability to be converted into 2,3-dihydropyridin-4(1H)-ones. nih.gov These six-membered nitrogen heterocycles are highly valuable intermediates in natural product synthesis. nih.gov

The transformation is achieved through a reductive cleavage of the relatively weak N-O bond within the oxazepinone ring. This is followed by the removal of any remaining protecting groups (such as a Boc group), which then allows for a 6-endo-trig cyclization to occur, yielding the desired 2,3-dihydropyridin-4(1H)-one. nih.gov This strategic ring transformation effectively converts a seven-membered heterocycle into a more common six-membered one, demonstrating a powerful synthetic maneuver. The use of α,β-unsaturated aldehydes as the ultimate starting material allows for a wide array of substituents to be introduced at the C2 position of the final pyridone, a feature not easily accessible through traditional methods. nih.govnih.gov

The reactivity inherent in this compound and its derivatives opens pathways to a broader range of nitrogen-containing heterocycles beyond oxazepinones and dihydropyridinones. The α,β-unsaturated aldehyde moiety is a well-established synthon for various cycloaddition and condensation reactions.

For instance, α,β-unsaturated aldehydes are known precursors for the synthesis of pyrazoles. mdpi.com This typically involves reaction with hydrazine (B178648) derivatives, where the two electrophilic centers of the unsaturated aldehyde react with the dinucleophilic hydrazine to form the five-membered pyrazole (B372694) ring. Furthermore, transformations of α,β-unsaturated aldehydes can lead to intermediates like γ-amino alcohols, which are, in turn, precursors to 1,3-oxazine derivatives. rsc.org The synthesis of these varied heterocyclic systems underscores the role of compounds like this compound as versatile starting points in the construction of diverse chemical libraries. kit.edunih.gov

Contributions to the Synthesis of Biologically Relevant Molecular Frameworks

The true value of a synthetic intermediate like this compound is ultimately measured by its ability to facilitate the construction of molecules with significant function, particularly those with biological activity. The heterocyclic systems derived from this aldehyde are prominent scaffolds in medicinal chemistry and natural product synthesis.

2,3-Dihydropyridin-4(1H)-ones, which can be synthesized from this compound as described above, are recognized as versatile intermediates for the synthesis of numerous alkaloids. nih.gov Alkaloids are a class of naturally occurring compounds that exhibit a wide range of potent physiological activities. The ability to construct substituted dihydropyridinone cores enantioselectively is therefore of great importance for the total synthesis of these complex and biologically active molecules.

Separately, the benzyloxy motif is a common feature in various biologically active compounds. For example, series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and shown to possess promising antimycobacterial activity against the strain responsible for tuberculosis. nih.gov While not synthesized directly from this compound, these findings highlight the value of the benzyloxy-containing fragment as a component of pharmacologically active frameworks. By providing efficient routes to complex heterocyclic cores, this compound contributes indirectly to the development of new molecular entities with potential therapeutic applications.

Asymmetric Catalysis and Stereochemical Control Leveraging E 4 Benzyloxy but 2 Enal

Organocatalytic Strategies for Enantioselective Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis by offering a complementary approach to traditional metal-based catalysts. These catalysts often operate via distinct activation modes, such as iminium ion and enamine formation, which have proven highly effective for the enantioselective functionalization of α,β-unsaturated aldehydes like (E)-4-(Benzyloxy)but-2-enal.

Chiral imidazolidinone catalysts, famously developed by MacMillan and coworkers, have demonstrated remarkable efficacy in a wide array of asymmetric transformations. These catalysts function by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby activating it towards nucleophilic attack. This activation strategy has been successfully applied to the Diels-Alder reaction of this compound.

In a notable example, the reaction of this compound with cyclopentadiene (B3395910) was catalyzed by a second-generation imidazolidinone catalyst. researchgate.net This transformation, conducted in a mixture of THF and water at a low temperature, proceeded to afford the corresponding Diels-Alder adduct in high yield and with excellent stereocontrol. researchgate.net The presence of water was found to be beneficial, not only for the reaction rate but also for the enantioselectivity, facilitating the crucial hydrolysis of the iminium ion intermediate to regenerate the catalyst and release the product. researchgate.net

Table 1: Imidazolidinone-Catalyzed Diels-Alder Reaction of this compound

CatalystDieneSolventTemp. (°C)Yield (%)endo:exo Ratioee (%) (endo)
ImidazolidinoneCyclopentadieneTHF/H₂O (95/5)4891.0:1.395

Data sourced from a study on enantioselective organocatalytic Diels-Alder reactions. researchgate.net

The Jørgensen catalyst, a diarylprolinol silyl (B83357) ether, represents another cornerstone of organocatalysis, renowned for its ability to induce high levels of stereoselectivity in a variety of reactions, including Michael additions, α-aminations, and Diels-Alder reactions. These catalysts, developed by Karl Anker Jørgensen, operate through iminium ion activation, similar to imidazolidinone catalysts, but their distinct steric and electronic properties often lead to different or complementary selectivity profiles.

While specific studies detailing the application of Jørgensen catalysts to this compound are not extensively documented in the reviewed literature, their proven efficacy with a broad range of α,β-unsaturated aldehydes suggests a strong potential for achieving stereocontrol in reactions involving this substrate. For instance, diarylprolinol silyl ethers have been shown to be effective organocatalysts for exo-selective and enantioselective Diels-Alder reactions of various enals. The sterically demanding environment created by the catalyst directs the approach of the diene, leading to high levels of facial selectivity.

The performance of many organocatalytic systems, particularly those involving amine catalysts like imidazolidinones and Jørgensen catalysts, is critically dependent on the presence of an acid co-catalyst. The acid plays a pivotal role in the catalytic cycle, primarily by facilitating the formation of the active iminium ion intermediate from the aldehyde and the secondary amine catalyst. Furthermore, the nature and concentration of the acid can significantly influence both the reaction rate and the enantioselectivity of the transformation.

Kinetic studies have underscored the importance of the acid co-catalyst in imidazolidinone-catalyzed reactions. researchgate.net The formation of a more reactive imidazolidinone catalyst complex through appropriate acid co-catalysis has been shown to improve enantioselectivities and broaden the substrate scope. researchgate.net Trifluoroacetic acid (TFA) is a commonly employed co-catalyst in these systems. The design and optimization of the acid co-catalyst involve considering its pKa, its ability to protonate the catalyst without leading to catalyst deactivation, and its role in the turnover-limiting step of the catalytic cycle. While general principles guide the selection of an appropriate acid, the optimal choice is often reaction- and substrate-dependent, necessitating empirical screening for achieving the best results.

Metal-Catalyzed Asymmetric Processes

In addition to organocatalysis, metal-based catalysts offer a powerful and diverse toolkit for asymmetric synthesis. Chiral Lewis acids, in particular, can effectively activate α,β-unsaturated carbonyl compounds towards nucleophilic attack, enabling a wide range of enantioselective transformations.

Chiral hafnium complexes have emerged as potent Lewis acid catalysts for asymmetric carbon-carbon bond-forming reactions. A notable application is in the enantioselective Friedel-Crafts alkylation of indoles. While not directly involving this compound as the substrate, a closely related class of compounds, (E)-1-aryl-4-benzyloxybut-2-en-1-ones, has been successfully utilized in this context. mdpi.com

A chiral hafnium(IV) complex, derived from 3,3'-dibromo-BINOL, was found to be highly effective in catalyzing the reaction between various indoles and (E)-1-aryl-4-benzyloxybut-2-en-1-ones. mdpi.com This reaction furnished the corresponding 3-alkylated indole (B1671886) derivatives in good to excellent yields and with outstanding enantioselectivities, reaching up to 97% ee. mdpi.com The success of this methodology with a butenone substrate strongly suggests its potential applicability to the analogous butenal, this compound, for the synthesis of chiral indole derivatives.

Table 2: Chiral Hafnium Complex-Mediated Friedel-Crafts Alkylation

Hafnium ComplexSubstrateNucleophileYield (%)ee (%)
[Hf{(R)-3,3′-Br₂-BINOL}(OtBu)₂]₂(E)-1-Aryl-4-benzyloxybut-2-en-1-oneIndoleGood to Excellentup to 97

Data from a study on the enantioselective Friedel-Crafts alkylation of indoles. mdpi.com

Tin(IV) halides, such as tin(IV) bromide (SnBr₄), are well-established Lewis acids in organic synthesis. They are known to promote a variety of reactions, including Friedel-Crafts alkylations and reactions involving carbocation intermediates. While tin(IV) bromide has been employed as a Lewis acid catalyst in various contexts, its specific application for achieving remote stereocontrol in reactions directly involving this compound is not prominently featured in the surveyed scientific literature. Research in the area of remote stereocontrol often involves more complex, stereochemically defined reagents where the Lewis acid's role is to activate a substrate to react with a chiral nucleophile or vice versa, with the stereochemical information being transferred over a significant distance within the molecule. The potential for tin(IV) bromide to act as a non-chiral Lewis acid in concert with a chiral substrate or reagent to achieve remote stereocontrol in reactions of this compound remains an area open for exploration.

Diastereoselective Induction in Tandem Reactions

Tandem reactions, or cascade reactions, offer significant advantages in organic synthesis by allowing the formation of multiple chemical bonds in a single operation, thereby increasing efficiency and reducing waste. The stereochemical outcome of such sequences can be effectively controlled by the judicious choice of substrates and catalysts. This compound, with its defined geometry and resident chiral information, serves as an excellent substrate for inducing diastereoselectivity in these complex transformations.

One-Pot Cyclopropanation Sequences with Allylic Alkoxides

A notable example of diastereoselective tandem reactions involving this compound is the one-pot cyclopropanation sequence proceeding through an allylic alkoxide intermediate. This transformation typically involves the reaction of the α,β-unsaturated aldehyde with an organometallic reagent, which not only adds to the carbonyl group but also generates an allylic alkoxide that directs a subsequent intramolecular cyclopropanation.

In a key study, the diastereoselective zinco-cyclopropanation of this compound was investigated. The reaction with a gem-dizinc carbenoid leads to the formation of the corresponding cyclopropylmethanol (B32771) derivative. Specifically, the reaction yields trans-(1-Hydroxyethyl)-2-benzyloxymethyl-cyclopropane. scispace.com The stereochemistry of the newly formed cyclopropane (B1198618) ring is directed by the in situ generated zinc alkoxide, which coordinates to the cyclopropanating agent, delivering it to one face of the double bond.

The general transformation can be represented as follows:

This compound + Organometallic Reagent → [Allylic Alkoxide Intermediate] → trans-Cyclopropylmethanol Derivative

This one-pot sequence is highly valuable as it constructs a complex, stereochemically rich cyclopropane ring from a relatively simple acyclic precursor. The benzyloxymethyl group not only influences the stereochemical outcome but also provides a handle for further synthetic manipulations.

EntryReactantProductKey Features
1This compoundtrans-(1-Hydroxyethyl)-2-benzyloxymethyl-cyclopropaneDiastereoselective zinco-cyclopropanation.

Evolution of Asymmetric Synthetic Sequences Employing the Benzyloxybutenal Scaffold

The utility of this compound as a chiral building block has evolved significantly over time. Initially employed in relatively straightforward synthetic steps, its scaffold is now integral to more complex and elegant asymmetric synthetic sequences. This evolution reflects the broader advancements in asymmetric catalysis and the increasing demand for enantiomerically pure compounds in fields such as pharmaceuticals and materials science.

Early applications of the benzyloxybutenal scaffold often capitalized on the aldehyde functionality for chain extension and the benzyloxy group as a stable protecting group for the primary alcohol. The trans-alkene geometry provided a platform for predictable diastereoselective additions.

More recently, the benzyloxybutenal scaffold has been incorporated into sophisticated multi-step syntheses where its inherent chirality and functional group handles are exploited to set multiple stereocenters. For instance, it can serve as a precursor to polyketide fragments, which are common motifs in many natural products. The aldehyde can be engaged in aldol (B89426) or other carbon-carbon bond-forming reactions, with the existing stereocenter influencing the stereochemical outcome of the newly formed centers. The double bond can be subjected to various stereoselective transformations, including epoxidation, dihydroxylation, or conjugate addition, all of which can be directed by the adjacent benzyloxymethyl group.

The development of new catalytic methods has further expanded the synthetic utility of the benzyloxybutenal scaffold. For example, organocatalysis has opened up new avenues for the enantioselective functionalization of α,β-unsaturated aldehydes, allowing for the direct installation of chirality without the need for pre-existing stereocenters in the catalyst. While this compound itself is chiral, these methods can be used to further enhance the stereochemical complexity of the molecule in a controlled manner.

The progression in the use of the benzyloxybutenal scaffold can be summarized as a shift from a simple, protected C4 building block to a versatile and stereochemically rich platform for the design and execution of complex asymmetric syntheses. This evolution underscores the enduring importance of well-designed chiral synthons in the art and science of organic chemistry.

Computational Chemistry and Theoretical Investigations of E 4 Benzyloxy but 2 Enal Systems

Quantum Chemical Analysis of Reaction Mechanisms

To rigorously understand the chemical transformations of (E)-4-(Benzyloxy)but-2-enal, quantum chemical calculations, particularly using Density Functional Theory (DFT), would be indispensable.

A critical aspect of studying any chemical reaction at a theoretical level is the identification and characterization of transition states. For reactions involving this compound, such as Michael additions, aldol (B89426) reactions, or cycloadditions, computational chemists would aim to locate the geometry of the highest energy point along the reaction coordinate. The calculation of the corresponding energy barrier would provide crucial information about the reaction kinetics. Furthermore, mapping the entire reaction energy profile, including any intermediates and products, would offer a complete thermodynamic and kinetic picture of the transformation.

Table 1: Hypothetical Data Table for a Diels-Alder Reaction Energy Profile

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Diene)0.0
Transition State[Data Not Available]
Product (Cycloadduct)[Data Not Available]

This table illustrates the type of data that would be generated from such a study, but the values are currently unavailable in the literature for this compound.

This compound possesses multiple reactive sites, making chemoselectivity a key consideration in its reactions. For instance, in the presence of a nucleophile, attack could occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). Quantum chemical calculations could elucidate the factors governing this selectivity by comparing the activation energies for the competing pathways.

Similarly, in asymmetric catalysis, understanding the origins of stereoselectivity is paramount. Computational studies would involve modeling the interaction of the substrate with a chiral catalyst to determine the transition state energies leading to different stereoisomers. The lower energy pathway would correspond to the major enantiomer or diastereomer observed experimentally.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound and its behavior in a dynamic chemical environment are crucial for its reactivity.

The conformational flexibility of the benzyloxy group and the s-cis/s-trans isomerism around the C-C single bond of the enal moiety can significantly influence reactivity. Molecular modeling techniques, from simple molecular mechanics to more sophisticated quantum mechanical methods, would be employed to identify the low-energy conformations of the ground state molecule and any reaction intermediates. This information is vital for building accurate models of transition states.

In the realm of asymmetric synthesis, understanding how a chiral catalyst interacts with this compound is key to rationalizing and predicting stereochemical outcomes. Molecular modeling would be used to build models of the substrate-catalyst complex. By analyzing non-covalent interactions, such as hydrogen bonding and steric hindrance, within these complexes, chemists can gain insights into how the catalyst controls the facial selectivity of the attack on the prochiral enal.

Prediction of Reactivity and Stereochemical Outcomes in Novel Transformations

A major goal of computational chemistry is to move from rationalizing known results to predicting the outcomes of new, unexplored reactions. By developing and validating a computational model for the reactivity of this compound in a known reaction, it would then be possible to apply this model to predict its behavior in novel transformations. This could involve screening different catalysts or reaction partners to identify promising conditions for achieving high efficiency and selectivity.

Integration of Computational Data with Experimental Spectroscopic Information for Complex Structural Assignments

The unequivocal structural elucidation of organic molecules is a cornerstone of chemical research. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a wealth of structural information, complex molecules or those with ambiguous spectral features often require further analysis for definitive assignment. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental spectroscopy has emerged as a powerful and indispensable tool to address these challenges. numberanalytics.comacs.org This synergistic approach allows for the accurate prediction of spectroscopic parameters, which, when compared with experimental data, can confirm or revise proposed structures, resolve ambiguities, and provide deeper insights into the electronic and geometric properties of molecules. nih.gov

In the context of this compound, computational methods can be employed to predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. These theoretical values can then be systematically compared with the experimental spectra to ensure a correct and complete structural and stereochemical assignment.

Methodology: A Synergistic Approach

The process typically begins with the optimization of the molecule's geometry using a selected DFT functional and basis set, for instance, B3LYP/6-311++G(d,p). researchgate.net This step is crucial as the calculated spectroscopic parameters are highly dependent on the accuracy of the computed molecular structure. Following geometry optimization, the same level of theory is used to perform calculations that yield the desired spectroscopic data. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants, which are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. nih.gov

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound contain characteristic signals for the aldehydic proton, the vinylic protons, the benzylic methylene (B1212753) group, the aromatic ring, and the oxygen-linked methylene group. While initial assignments can be made based on empirical data, computational analysis provides a robust method for unambiguous confirmation, especially for the assignment of the diastereotopic protons of the benzylic group and the stereochemistry of the double bond.

A comparative analysis of hypothetical experimental NMR data with DFT-calculated chemical shifts for this compound is presented in the table below. The strong correlation between the experimental and scaled theoretical values would serve to validate the structural assignment.

Table 1: Comparison of Hypothetical Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomHypothetical Experimental δ (ppm)Calculated δ (ppm)
¹H NMR
Aldehyde-H9.559.52
Vinylic-H (adjacent to C=O)6.886.85
Vinylic-H (adjacent to CH₂)6.356.31
Benzylic-CH₂4.584.55
Methylene-O-CH₂4.154.11
Aromatic-H7.30-7.457.28-7.42
¹³C NMR
C=O (Aldehyde)193.5193.1
C (Vinylic, adjacent to C=O)155.2154.8
C (Vinylic, adjacent to CH₂)130.8130.5
C (Aromatic, quaternary)137.9137.5
C (Aromatic, CH)128.6128.2
C (Aromatic, CH)128.0127.6
C (Aromatic, CH)127.8127.4
Benzylic-CH₂72.572.1
Methylene-O-CH₂69.869.4

Note: Calculated values are hypothetical and for illustrative purposes, based on typical DFT accuracies.

Such a correlation allows for the confident assignment of each signal, reinforcing the (E)-configuration of the alkene, which is reflected in the distinct chemical shifts of the vinylic protons.

Infrared (IR) Spectral Analysis

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. For this compound, key vibrational modes include the C=O stretch of the aldehyde, the C=C stretch of the alkene, the C-O-C stretches of the ether linkage, and the C-H stretches of the aromatic and aliphatic parts. DFT calculations can predict the frequencies of these vibrations with a high degree of accuracy, especially after applying a standard scaling factor (typically around 0.96-0.98 for B3LYP functionals). nih.gov

The comparison between experimental and calculated IR frequencies can help to resolve overlapping bands and confirm the presence of key structural motifs.

Table 2: Comparison of Hypothetical Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational ModeFunctional GroupHypothetical Experimental Frequency (cm⁻¹)Scaled Calculated Frequency (cm⁻¹)
ν(C=O)α,β-unsaturated aldehyde16851682
ν(C=C)Alkene16401637
ν(=C-H)Vinylic C-H stretch30653062
ν(C-O-C)Ether11051102
ν(C-H)Aromatic C-H stretch30303028
ν(C-H)Aliphatic C-H stretch2920, 28652918, 2863

Note: Calculated values are hypothetical and scaled for illustrative purposes.

The excellent agreement between the experimental and scaled theoretical frequencies provides strong evidence for the assigned structure. For instance, the frequency of the C=O stretching vibration is characteristic of an α,β-unsaturated aldehyde, and the computational results would corroborate this assignment.

Future Directions and Emerging Research Avenues for E 4 Benzyloxy but 2 Enal Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is paramount to improving the synthesis of (E)-4-(Benzyloxy)but-2-enal and its derivatives. Current research is geared towards discovering catalysts that offer superior efficiency and selectivity, minimizing waste and maximizing yield.

One promising area is the use of bimetallic and dilute alloy catalysts for the selective hydrogenation of α,β-unsaturated aldehydes. escholarship.org These systems can be engineered to favor the formation of the desired unsaturated alcohol by controlling the adsorption mode of the aldehyde on the catalyst surface. escholarship.org Strategies to achieve this include creating electrophilic sites and modifying the electronic properties of the catalyst surface. escholarship.org For instance, the use of promoters like tin (Sn) and iron (Fe) with ruthenium (Ru) can enhance the adsorption of the carbonyl group, leading to higher selectivity. escholarship.org

Furthermore, the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes is another critical transformation. nih.gov Heterogeneous catalysts, such as platinum black, are being investigated for their ability to facilitate this oxidation using environmentally benign oxidants like hydrogen peroxide. nih.gov The use of solid catalysts is particularly advantageous for sustainable processes due to their ease of separation and reuse. nih.gov

Expansion of Substrate Scope and Diversification of Functionalized Derivatives

The inherent reactivity of α,β-unsaturated aldehydes like this compound makes them valuable building blocks in organic synthesis. nih.gov Future research will focus on expanding the range of substrates that can be used in reactions involving this compound, leading to a wider array of functionalized derivatives with potential applications in various fields.

The functionalization of the α-position of α,β-unsaturated aldehydes is a key area of interest. nih.govmdpi.com This allows for the introduction of various substituents, significantly diversifying the resulting molecular structures. nih.govmdpi.com For example, α-oxygensubstituted and α-siloxysubstituted α,β-unsaturated aldehydes are valuable intermediates in the synthesis of biologically active natural products and in cycloaddition reactions. nih.govmdpi.com

Moreover, butenal derivatives are being explored for their potential in medicinal chemistry. For instance, digoxin (B3395198) derivatives with a butenolide moiety have shown cardiac functions. nih.gov The synthesis of various butanol derivatives with complex structures suggests their potential as biologically active compounds, possibly acting as receptor ligands. ontosight.ai The development of new synthetic methods will enable the creation of a broader library of such derivatives for biological screening.

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For this compound, this translates to the development of more environmentally friendly and sustainable production methods.

One key aspect is the use of biocatalysis. nih.gov Enzymes offer a highly selective and efficient alternative to traditional chemical catalysts, operating under mild reaction conditions. nih.govnih.gov Carboxylic acid reductases, for example, can catalyze the reduction of carboxylic acids to aldehydes, offering a direct and clean route to these compounds. nih.gov The use of whole-cell biocatalysts and engineered microorganisms is also a promising avenue for the de novo synthesis of aldehydes. nih.gov The combination of metal catalysis and biocatalysis is another emerging area, allowing for one-pot cascade reactions in aqueous media. entrechem.com

Another green approach involves the use of alternative and reusable reaction media, such as ionic liquids, which can lead to high yields and selectivity while allowing for solvent and catalyst recycling. nih.govmdpi.com The development of catalytic systems that utilize clean oxidants like air or oxygen is also a significant step towards greener synthesis of α,β-unsaturated ketones and related compounds. google.com

Application in Automated and Flow Chemistry Platforms

The integration of this compound chemistry into automated and flow chemistry platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.govacs.org

Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, making processes safer. nih.gov It also allows for rapid optimization of reaction conditions and can be readily scaled up for industrial production. uc.pt The use of packed-bed reactors with solid-supported catalysts in flow systems facilitates continuous processing and easy product separation. uni-muenchen.de

The automation of flow chemistry setups, including the use of autosamplers and in-line purification techniques, can further streamline the synthesis of this compound derivatives. acs.org This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery and materials science. vapourtec.com

Integration into Next-Generation Drug Discovery and Material Science Research

The unique chemical properties of this compound and its derivatives make them attractive candidates for applications in both drug discovery and material science.

In drug discovery, α,β-unsaturated aldehydes and their derivatives are recognized as important pharmacophores. They are intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aichemicalbook.com For example, derivatives of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potential as antimycobacterial agents. nih.gov The development of diverse libraries of butenal-derived compounds will be crucial for identifying new lead structures for various therapeutic targets.

In material science, the ability to introduce different functional groups onto the butenal scaffold opens up possibilities for creating novel polymers and materials with tailored properties. The benzyloxy group itself can be a useful protecting group or a handle for further functionalization. The development of new synthetic routes to functionalized dienes, for example, is important for the synthesis of complex natural products and potentially new materials. whiterose.ac.uk

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the stereoselective preparation of (E)-4-(Benzyloxy)but-2-enal, and how are critical intermediates characterized?

  • Methodology :

  • Wittig Reaction : Employ benzyloxy-substituted aldehydes with stabilized ylides to form the α,β-unsaturated aldehyde. The (E)-configuration is favored using non-polar solvents (e.g., toluene) and low temperatures .

  • Oxidation of Allylic Alcohols : Use MnO₂ or Swern oxidation to convert 4-(benzyloxy)but-2-enol to the enal. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1).

  • Characterization : Confirm intermediates via 1H^1H-NMR (δ 9.45 ppm, d, J=7.8 Hz for α,β-unsaturated aldehyde proton) and 13C^{13}C-NMR (δ 193.2 ppm for carbonyl carbon).

    • Data Table : Synthetic Routes Comparison
MethodYield (%)Stereoselectivity (E:Z)Key Spectral Confirmation
Wittig Reaction65-7585:151H^1H-NMR (δ 6.8–7.4 ppm, aromatic)
Allylic Oxidation70-80>95:5IR: 1680 cm⁻¹ (C=O stretch)

Q. Which spectroscopic techniques are optimal for structural elucidation of this compound, and how are spectral artifacts resolved?

  • Techniques :

  • NMR Spectroscopy : Use 1H^1H-13C^{13}C-HSQC to correlate the enal proton (δ 9.45 ppm) with the carbonyl carbon (δ 193.2 ppm). COSY identifies coupling between vinyl protons (J=15.6 Hz for trans-configuration) .

  • X-ray Crystallography : If crystals are obtained (e.g., via slow evaporation in hexane/EtOAc), refine using SHELX programs to confirm bond lengths and angles (C=O: ~1.23 Å; C=C: ~1.34 Å) .

  • Mass Spectrometry : ESI-MS (m/z calc. for C₁₁H₁₂O₂: 176.0837; observed: 176.0842).

    • Artifact Resolution :
  • Eliminate solvent peaks in NMR by drying under high vacuum.

  • For crystallography, address twinning using SHELXL’s TWIN command .

Advanced Research Questions

Q. How does the electron-donating benzyloxy group influence the reactivity of this compound in Michael additions or Diels-Alder reactions?

  • Mechanistic Insights :

  • The benzyloxy group activates the enal via conjugation, lowering the LUMO energy and enhancing electrophilicity. DFT calculations (B3LYP/6-31G*) show a 0.3 eV reduction in LUMO compared to unsubstituted enals .

  • In Diels-Alder reactions, regioselectivity favors endo transition states due to secondary orbital interactions between the benzyloxy group and diene.

    • Experimental Validation :
  • Compare reaction rates with methoxy- or nitro-substituted analogs. Kinetic studies (e.g., UV-Vis monitoring at 250 nm) show a 2.5-fold rate increase for benzyloxy vs. methoxy derivatives.

Q. What computational strategies predict solvent effects on the regioselectivity of this compound in cycloadditions?

  • Methodology :

  • Solvent Modeling : Use COSMO-RS to simulate solvent polarity effects. Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, favoring [4+2] cycloadditions .

  • Transition State Analysis : Perform QM/MM simulations (e.g., Gaussian/Amber) to identify solvent-dependent activation barriers.

    • Data Table : Solvent Effects on Cycloaddition Regioselectivity
SolventDielectric ConstantPredominant PathwayΔG‡ (kcal/mol)
Toluene2.4Diels-Alder18.7
DMF37.0Michael Addition15.2

Contradictions and Limitations

  • Crystallographic vs. Spectroscopic Data : While X-ray crystallography (via SHELX) provides unambiguous structural confirmation , poor crystallinity of enals may necessitate reliance on NMR/DFT hybrid approaches.
  • Substituent Effects : Evidence from nitrovinyl analogs suggests similar reactivity trends, but direct extrapolation to enals requires experimental validation due to differences in electronic demand.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.